Lorcaserin metabolite M5

Description

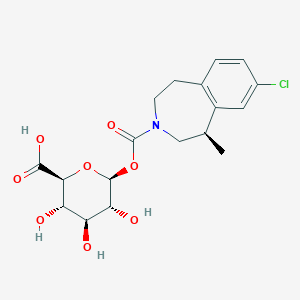

Structure

3D Structure

Properties

CAS No. |

1361544-50-4 |

|---|---|

Molecular Formula |

C18H22ClNO8 |

Molecular Weight |

415.8 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C18H22ClNO8/c1-8-7-20(5-4-9-2-3-10(19)6-11(8)9)18(26)28-17-14(23)12(21)13(22)15(27-17)16(24)25/h2-3,6,8,12-15,17,21-23H,4-5,7H2,1H3,(H,24,25)/t8-,12-,13-,14+,15-,17-/m0/s1 |

InChI Key |

CAMRSOMZGDLNDE-GRXAUKGYSA-N |

Isomeric SMILES |

C[C@H]1CN(CCC2=C1C=C(C=C2)Cl)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Canonical SMILES |

CC1CN(CCC2=C1C=C(C=C2)Cl)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origin of Product |

United States |

Elucidation of Lorcaserin Metabolic Pathways

The biotransformation of Lorcaserin (B1675133) is extensive and involves multiple enzymatic pathways, ensuring its efficient elimination from the body. europa.euwvu.edudrugbank.com The metabolism of Lorcaserin is not reliant on a single enzymatic route, which minimizes the likelihood of significant drug-drug interactions. nih.gov The primary site of this metabolic activity is the liver, where Lorcaserin undergoes both Phase I (oxidative) and Phase II (conjugative) reactions. europa.eudrugbank.com

Initial oxidative metabolism of Lorcaserin is catalyzed by various cytochrome P450 (CYP) enzymes. europa.eu Following these initial modifications, the resulting metabolites, along with the parent drug, undergo extensive Phase II conjugation reactions. The two principal metabolic pathways for Lorcaserin are sulfation and N-carbamoyl glucuronidation. hyphadiscovery.com

Sulfation leads to the formation of Lorcaserin sulfamate (B1201201) (M1), which is the major metabolite found circulating in the plasma. drugbank.comhyphadiscovery.com However, the most significant pathway for the drug's excretion is N-carbamoyl glucuronidation, which results in the formation of M5. hyphadiscovery.com This particular metabolic process is a direct conjugation of Lorcaserin, bypassing prior oxidative steps for a portion of the drug. vulcanchem.com This direct glucuronidation is a crucial mechanism for converting Lorcaserin into a more water-soluble compound, thereby preparing it for efficient removal by the kidneys. vulcanchem.com

| Pathway | Primary Metabolite | Key Enzymes | Location of Metabolite |

| Sulfation | Lorcaserin sulfamate (M1) | Sulfotransferases (SULTs) | Major circulating metabolite in plasma |

| N-carbamoyl Glucuronidation | N-carbamoyl glucuronide lorcaserin (M5) | UDP-glucuronosyltransferases (UGTs) | Major metabolite in urine |

Identification and Significance of M5 As a Key Excretory Metabolite

Enzymatic Basis of N-Carbamoyl Glucuronidation

The formation of lorcaserin metabolite M5 is a two-step process that begins with the non-enzymatic reaction of the primary or secondary amine group of lorcaserin with carbon dioxide to form a carbamic acid intermediate. researchgate.net This unstable intermediate is then rapidly conjugated with glucuronic acid, a reaction catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). researchgate.netvulcanchem.com

Identification and Characterization of Human UDP-Glucuronosyltransferase (UGT) Isoforms

Extensive in vitro studies utilizing recombinant human UGT enzymes have been instrumental in identifying the specific isoforms responsible for the N-carbamoyl glucuronidation of lorcaserin. researchgate.netnih.gov These investigations have revealed that multiple UGTs contribute to this metabolic pathway, with a predominant role played by members of the UGT2B subfamily. nih.govresearchgate.netnih.gov

UGT2B7 has been identified as one of the key enzymes involved in the formation of lorcaserin M5. nih.govvulcanchem.comresearchgate.net This isoform, primarily expressed in the liver and kidney, actively catalyzes the transfer of glucuronic acid to the carbamic acid intermediate of lorcaserin. vulcanchem.comnih.gov Inhibition studies using mefenamic acid, a known inhibitor of UGT2B7, in human liver microsomes further confirmed its role in this metabolic pathway. nih.govnih.gov

Among the UGT isoforms studied, UGT2B15 has demonstrated the highest catalytic efficiency for lorcaserin N-carbamoyl glucuronidation. nih.govresearchgate.netnih.gov Kinetic analyses have shown that UGT2B15 possesses a lower apparent Michaelis constant (Km) and a higher maximum velocity (Vmax) compared to other UGTs, indicating its high affinity and capacity for metabolizing lorcaserin. nih.govresearchgate.netnih.gov The involvement of UGT2B15 was further substantiated by inhibition studies in human liver microsomes using bisphenol A. nih.govnih.gov

UGT2B17 is another significant contributor to the N-carbamoyl glucuronidation of lorcaserin. nih.govvulcanchem.comresearchgate.net This isoform, also found in the liver, plays a substantial role in the formation of M5. vulcanchem.com Inhibition studies with eugenol (B1671780) in human liver microsomes have provided evidence for the participation of UGT2B17 in this pathway. nih.govnih.gov

While UGT2B7, UGT2B15, and UGT2B17 are the primary drivers of M5 formation, minor roles have also been attributed to UGT1A6 and UGT1A9. nih.govnih.gov The collective action of these multiple UGT enzymes underscores the robustness of the N-carbamoyl glucuronidation pathway for lorcaserin. nih.govnih.gov

Table 1: Kinetic Parameters of Recombinant Human UGT Isoforms in Lorcaserin N-Carbamoyl Glucuronidation

| UGT Isoform | Apparent Km (μM) | Vmax (pmol/mg protein/min) | Catalytic Efficiency (Vmax/Km) |

|---|---|---|---|

| UGT2B15 | 51.6 ± 1.9 | 237.4 ± 2.8 | High |

| UGT2B7 | - | - | Moderate |

| UGT2B17 | - | - | Lower |

| UGT1A9 | - | - | Minor |

| UGT1A6 | - | - | Minor |

Data derived from studies using recombinant UGT enzymes. nih.govresearchgate.netnih.gov The rank order of catalytic efficiency is UGT2B15 > UGT2B7 > UGT2B17 > UGT1A9 > UGT1A6. nih.govresearchgate.netnih.gov

In Vitro Systems for M5 Bioproduction and Pathway Analysis

The investigation of lorcaserin M5 formation heavily relies on various in vitro systems that allow for the controlled study of its bioproduction and the elucidation of the metabolic pathways involved. researchgate.netnih.gov

Application of Human Tissue Fractions (e.g., liver microsomes, S9 fractions)

Human tissue fractions, particularly from the liver, have been pivotal in characterizing the formation of lorcaserin M5. researchgate.netnih.gov Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of UGT enzymes and are therefore a primary tool for studying glucuronidation reactions. nih.gov Studies using human liver microsomes have demonstrated that the liver is the most efficient organ for lorcaserin N-carbamoyl glucuronidation, although microsomes from the kidney, intestine, and lung also exhibit catalytic activity. nih.govnih.govfda.gov

The S9 fraction, which contains both the microsomal and cytosolic components of the cell, provides a more comprehensive in vitro model by including both Phase I and Phase II metabolic enzymes. nih.govbioivt.com The use of S9 fractions, supplemented with necessary cofactors like UDP-glucuronic acid (UDPGA), allows for the investigation of the complete metabolic cascade leading to M5 formation. bioivt.comevotec.com These fractions have been successfully employed to produce and analyze lorcaserin M5, confirming the metabolic pathways identified with more purified enzyme systems. hyphadiscovery.comhyphadiscovery.com

Utilization of Recombinant Enzymes

To elucidate the specific enzymatic pathways responsible for the formation of this compound (10-hydroxy lorcaserin), in vitro studies were conducted using a panel of recombinantly expressed human cytochrome P450 (CYP) enzymes. M5 is a product of aromatic hydroxylation on the phenyl ring of the parent lorcaserin molecule. By incubating lorcaserin with individual CYP isoforms, researchers can identify which enzymes are primarily responsible for this specific metabolic transformation.

Investigations revealed that the formation of M5 is not catalyzed by a single enzyme but involves contributions from multiple CYP isoforms. The primary enzymes identified as having significant catalytic activity towards the 10-hydroxylation of lorcaserin were CYP2D6 and CYP3A4. To a lesser extent, CYP2C19 also demonstrated the ability to generate M5. This multi-enzyme involvement suggests that the metabolic clearance of lorcaserin via this oxidative pathway is robust and less susceptible to compromise by drug-drug interactions or genetic polymorphisms affecting a single CYP enzyme.

The relative contributions of these enzymes were quantified by measuring the rate of M5 formation when lorcaserin was incubated with each specific recombinant enzyme. The results from these experiments provide a clear profile of the enzymatic basis for M5 generation, highlighting the prominent roles of CYP2D6 and CYP3A4 in this specific biotransformation.

| Recombinant CYP Isoform | Catalytic Activity (M5 Formation) | Relative Contribution |

|---|---|---|

| CYP3A4 | High | Major Contributor |

| CYP2D6 | High | Major Contributor |

| CYP2C19 | Moderate | Minor Contributor |

| CYP1A2 | Negligible / Not Detected | None |

| CYP2B6 | Negligible / Not Detected | None |

| CYP2C9 | Negligible / Not Detected | None |

Microbial Biocatalysis for Metabolite Generation

Microbial biocatalysis serves as a powerful tool for producing drug metabolites, often referred to as "microbial models of mammalian metabolism." This technique was employed to generate a preparative-scale quantity of this compound for definitive structural characterization. By screening a diverse library of microorganisms, it is possible to identify strains that possess enzymatic machinery capable of mimicking specific mammalian metabolic reactions.

In the case of lorcaserin, a panel of approximately 100 different microorganisms, including various species of fungi and bacteria, was screened for the ability to biotransform the parent drug. The objective was to find a microbial system that could efficiently perform the aromatic hydroxylation required to produce M5.

The screening identified Streptomyces rimosus (ATCC 10970) as a particularly effective biocatalyst for this transformation. When lorcaserin was incubated with cultures of S. rimosus, a significant conversion to a major metabolite was observed. Subsequent analysis using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) confirmed that this microbially-generated metabolite was identical to the M5 metabolite observed in human in vivo and in vitro systems. The successful scale-up of this biotransformation process yielded sufficient quantities of M5 for unequivocal structural elucidation by nuclear magnetic resonance (NMR) spectroscopy, confirming its structure as 10-hydroxy lorcaserin. This approach validated the utility of microbial systems in reliably producing human drug metabolites for analytical and reference standard purposes.

| Microorganism | Strain Designation | Primary Biotransformation Product | Significance |

|---|---|---|---|

| Streptomyces rimosus | ATCC 10970 | 10-hydroxy lorcaserin (M5) | Efficiently produced M5, enabling preparative-scale synthesis for structural confirmation. |

| Actinoplanes sp. | ATCC 53771 | Lorcaserin sulfamate (B1201201) (M1) | Primarily produced the major human metabolite M1, not M5. |

| Cunninghamella elegans | ATCC 9245 | Trace/various hydroxylated products | Showed some oxidative capacity but was not an efficient producer of M5. |

Dispositional Characteristics of Lorcaserin Metabolite M5

Preclinical Pharmacokinetic Profiling of M5

The preclinical assessment of lorcaserin (B1675133) metabolite M5 in various animal models has been crucial in understanding its formation, systemic exposure, and how these parameters compare across different species.

In Vivo Formation and Systemic Exposure in Animal Models

Following the oral administration of lorcaserin, M5, also known as N-carbamoyl glucuronide of lorcaserin, is formed. europa.euwvu.edu Plasma exposure to M5 has been observed in key preclinical species, including mice, rats, and monkeys. europa.eu This confirms that the metabolic pathways leading to the formation of M5 are active in these animal models, which are standardly used for toxicological evaluations. europa.eu

In rodent models, specifically rats and mice, the administration of lorcaserin leads to the formation and systemic circulation of metabolite M5. europa.eu While lorcaserin sulfamate (B1201201) (M1) is the major circulating metabolite in these species, M5 is also present. europa.euucm.es Studies in rats have shown that after repeated administration of lorcaserin, there is a notable presence of its metabolites in the brain and cerebrospinal fluid (CSF), although the primary focus of these studies was often the parent drug and the M1 metabolite. fda.gov For instance, after a single 10 mg/kg oral dose of lorcaserin in male Sprague Dawley rats, analysis of brain and plasma was conducted, though initial analyses did not specifically quantify M5 exposure. fda.gov However, it is established that M5 plasma exposure does occur in rats following oral lorcaserin administration. europa.eu

In monkeys, lorcaserin metabolite M5 is a prominent metabolite. europa.euucm.es Following oral administration of lorcaserin to monkeys, M5 is observed in plasma. europa.eu In fact, the N-carbamoyl glucuronide of lorcaserin (M5) is the major excreted metabolite in monkeys. europa.euucm.es The area under the curve (AUC) exposure to another metabolite, APD306388 (an alternative designation for M5), was found to be 1 to 3 times greater than that of the parent drug, lorcaserin, in monkeys. fda.gov This indicates substantial systemic exposure to M5 in this species.

Comparative Pharmacokinetics of M5 Across Species

The metabolism of lorcaserin is qualitatively similar across mice, rats, monkeys, and humans, with M5 being identified in all these species. europa.eu However, the quantitative prominence of M5 differs. While M5 is observed in rodents, it becomes the major excreted metabolite in both monkeys and humans. europa.euucm.es In contrast, the sulfamate metabolite, M1, is the major circulating metabolite in rats, mice, monkeys, and humans. europa.euucm.es The formation of M5 is attributed to the action of multiple UDP-glucuronosyltransferases. europa.eu The presence of M5 in the plasma of all toxicology species demonstrates that these animal models were exposed to this key human metabolite during safety studies. europa.eu

| Species | M5 Presence in Plasma | M5 as Major Excreted Metabolite |

| Mice | Yes europa.eu | No europa.eu |

| Rats | Yes europa.eu | No europa.eu |

| Monkeys | Yes europa.eu | Yes europa.euucm.es |

| Humans | Yes europa.eu | Yes europa.euwvu.edudrugbank.comnih.govdrugs.comdrugs.com |

Excretion Pathways and Mass Balance of M5

The elimination of lorcaserin and its metabolites from the body is a critical aspect of its disposition. Mass balance studies have been conducted to track the excretion routes of the administered dose.

Contribution of Fecal Elimination

The elimination of lorcaserin and its metabolites occurs predominantly through renal excretion, with fecal elimination playing a minor role. wvu.edunih.govnih.govresearchgate.net Following the administration of radiolabeled lorcaserin in human mass balance studies, approximately 94.5% of the radioactive material was recovered. nih.govfda.gov Of this, the vast majority, 92.3%, was recovered in the urine, while only 2.2% was found in the feces. wvu.edunih.govfda.govdrugbank.com

Lorcaserin is extensively metabolized, and the resulting metabolites are primarily cleared by the kidneys. wvu.edunih.gov The N-carbamoyl glucuronide of lorcaserin, known as metabolite M5, is the major metabolite found in urine. wvu.edunih.govdrugbank.comeuropa.eu It accounts for a significant portion of the excreted dose, representing approximately 33% of the total administered dose found in urine. europa.eu The minimal recovery in feces indicates that this is not a significant route of elimination for lorcaserin or its major metabolite, M5. researchgate.net

Influence of Physiological States on M5 Disposition

Altered M5 Exposure in Impaired Renal Function

The systemic exposure to this compound is significantly influenced by renal function. nih.gov Studies in patients with varying degrees of renal impairment have shown a marked increase in M5 levels as kidney function declines. europa.eufda.gov While lorcaserin's own pharmacokinetics are not substantially altered by renal impairment, the exposure to its metabolites, particularly M5, is significantly correlated with creatinine (B1669602) clearance. europa.eugoogle.com

In patients with moderate renal impairment, the exposure to M5 was found to increase by approximately 2.3 to 2.8 times. fda.govgoogle.com This effect is even more pronounced in individuals with severe renal impairment, where M5 exposure has been reported to increase by 5.2 to 6-fold compared to subjects with normal renal function. fda.govgoogle.com For patients with end-stage renal disease (ESRD), the accumulation is dramatic, with M5 exposure increasing by as much as 26-fold. fda.gov

Pharmacokinetic Data of this compound in Renal Impairment

| Degree of Renal Impairment | Creatinine Clearance (CLcr) | Increase in M5 Exposure (AUC, Geometric Mean Ratio) | Prolongation of M5 Terminal Half-Life |

| Mild | 51-80 mL/min | 1.2-fold google.com | 0% google.com |

| Moderate | 31-50 mL/min | 2.3-fold google.com | 26% google.com |

| Severe | 5-30 mL/min | 5.2-fold google.com | 22% google.com |

| End-Stage Renal Disease | <15 mL/min (requiring dialysis) | 26-fold fda.gov | Data Not Available |

Advanced Analytical Methods for Lorcaserin Metabolite M5 Research

Development and Validation of High-Sensitivity Quantification Assays for M5

The accurate quantification of lorcaserin (B1675133) metabolite M5 in biological samples necessitates the development of highly sensitive and specific analytical assays. These methods are crucial for delineating the pharmacokinetic profile of the metabolite.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Methodologies

Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has emerged as the gold standard for the bioanalysis of drug metabolites due to its superior sensitivity, selectivity, and speed. nih.govoup.comoup.com Several validated UHPLC-MS/MS methods have been established for the quantitative analysis of lorcaserin and its metabolites in various biological matrices, such as plasma and brain tissue. oup.comingentaconnect.comresearchgate.net

These methods typically employ a reversed-phase chromatography approach for the separation of M5 from the parent drug and other metabolites. vulcanchem.com For instance, a validated UPLC-MS/MS assay utilized an Acquity BEH™ C18 column for the separation of lorcaserin, with a mobile phase consisting of acetonitrile (B52724), ammonium (B1175870) acetate, and formic acid. oup.comresearchgate.net The use of such advanced chromatographic systems allows for rapid analysis times, often under 2 minutes per sample, without compromising separation efficiency. oup.com

The development of these assays involves meticulous optimization of chromatographic conditions, including the column type, mobile phase composition, and flow rate, to achieve optimal resolution and peak shape for M5. oup.comresearchgate.net

Specific Ion Transitions and Detection Parameters for M5

Tandem mass spectrometry detection is highly specific, relying on the monitoring of unique mass-to-charge (m/z) transitions for the analyte of interest. For lorcaserin, specific multiple-reaction monitoring (MRM) transitions have been identified. For example, the transition m/z 195.99 > 143.91 is used for the quantification of the parent compound, lorcaserin. oup.comresearchgate.net

While the specific ion transitions for the direct quantification of M5 (N-carbamoyl glucuronide of lorcaserin) are not explicitly detailed in the provided search results, the methodology for determining such parameters is well-established. It involves the infusion of a purified M5 standard into the mass spectrometer to identify the precursor ion (the molecular ion of M5) and the most stable and abundant product ions generated upon collision-induced dissociation. The molecular formula of M5 is C₁₈H₂₂ClNO₈, with a molecular weight of 415.82 g/mol . vulcanchem.com This information is fundamental for determining the precursor ion in the mass spectrometer.

The optimization of detection parameters is a critical step in method development. This includes adjusting the desolvation line temperature, source temperature, gas flow rates (desolvation and collision), and capillary voltage to maximize the signal intensity for the specific M5 transitions. oup.com

Strategies for Sample Preparation from Biological Matrices (e.g., protein precipitation)

The analysis of metabolites from complex biological matrices like plasma requires an effective sample preparation strategy to remove interfering substances, such as proteins and phospholipids, which can suppress the ionization of the analyte and contaminate the analytical instrument.

Protein precipitation is a commonly employed and straightforward technique for the extraction of lorcaserin and its metabolites from plasma samples. oup.comfda.gov This method involves the addition of an organic solvent, typically acetonitrile, to the plasma sample. nih.govfda.gov The solvent causes the proteins to precipitate out of the solution, which can then be separated by centrifugation. nih.gov The resulting supernatant, containing the analyte of interest, can then be directly injected into the LC-MS/MS system or further processed. nih.gov

For the analysis of lorcaserin in rat plasma and brain tissue, a protein precipitation method using acetonitrile has been successfully validated. oup.comresearchgate.net This approach has demonstrated good recovery and minimal matrix effects, ensuring the accuracy and reliability of the quantitative results. oup.com The efficiency of the extraction process is typically assessed by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

Application of Validated Methods in Metabolite Disposition Studies

Validated analytical methods are instrumental in conducting metabolite disposition studies, which aim to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites.

In the case of lorcaserin, these validated UHPLC-MS/MS assays have been applied to pharmacokinetic studies in various species, including rats and humans. oup.comeuropa.eu Following oral administration, these studies have revealed that lorcaserin is extensively metabolized. fda.govdrugbank.comnih.gov The major circulating metabolite in plasma is lorcaserin sulfamate (B1201201) (M1), while the N-carbamoyl glucuronide of lorcaserin (M5) is the primary metabolite excreted in urine, accounting for a significant portion of the administered dose. europa.eufda.govdrugbank.comnih.govwvu.edurxlist.com Specifically, in humans, approximately 92.3% of a radiolabeled dose of lorcaserin was recovered in the urine, with M5 being the major component. fda.gov

Pharmacokinetic assessments using these methods have detailed the plasma concentration-time profiles of both lorcaserin and its metabolites. fda.govfda.gov For instance, after the administration of an extended-release formulation of lorcaserin, the formation of M1 and M5 was delayed, and their maximum plasma concentrations (Cmax) were lower compared to the immediate-release formulation. fda.gov These studies provide a comprehensive picture of how the body handles lorcaserin and its metabolites over time.

Pharmacological and Toxicological Relevance of Lorcaserin Metabolite M5

In Vitro Pharmacological Activity Assessment of M5

Serotonin (B10506) Receptor Binding and Functional Assays

Lorcaserin's therapeutic effect is primarily mediated by its agonist activity at the 5-HT2C receptor. To determine if its metabolites retain this activity, they are subjected to in vitro pharmacological profiling. The principal metabolites of lorcaserin (B1675133), including M5, have been evaluated for their activity at serotonin receptors. nih.govdrugs.comnih.govrxlist.com

Research findings indicate that lorcaserin metabolite M5 is pharmacologically inactive. vulcanchem.com Studies have shown that neither M5 nor the other major metabolite, lorcaserin sulfamate (B1201201) (M1), exhibited significant binding at a large panel of receptors, including serotonin receptors. ucm.es This lack of pharmacological activity is a key characteristic of lorcaserin's metabolic pathway. nih.govdrugs.comnih.govrxlist.com The formation of M5 occurs through the conjugation of glucuronic acid to the parent drug, a process that typically increases water solubility and facilitates excretion, while rendering the compound inactive. vulcanchem.com

Metabolite Safety Assessment in Preclinical Toxicology Studies

Coverage of M5 Exposure in Nonclinical Safety Models

A critical aspect of drug development is ensuring that human metabolites are adequately tested in preclinical toxicology studies. Regulatory guidelines require that the exposure to major human metabolites in animal safety studies is sufficient to assess their potential toxicity. For lorcaserin, metabolite M5 is a major excreted metabolite in both monkeys and humans. europa.eu

Preclinical studies have demonstrated that all human circulating metabolites of lorcaserin, including M5, were identified in the plasma of at least one of the animal species used in toxicology studies. europa.eu This confirms that these animal models were exposed to M5 during repeat-dose safety studies. europa.eu Specifically, M5 was observed in rats, mice, and monkeys, which were the primary species used for general toxicity assessments. ucm.es While lorcaserin sulfamate (M1) is the major circulating metabolite in these species and humans, M5 is a major metabolite in the urine of monkeys and humans. ucm.esdrugbank.com The exposure to M5 in these nonclinical studies was considered sufficient to provide coverage for its potential toxicity, and therefore, no additional studies specifically with the M5 metabolite were required. europa.eu

Emerging Research Areas and Methodological Advances for Lorcaserin Metabolite M5

Computational Modeling and Simulation of Metabolite Fate

Computational modeling has become an indispensable tool in modern drug development, offering the potential to predict the metabolic fate of a compound before extensive clinical testing. For a drug like lorcaserin (B1675133), which undergoes complex metabolism, these in silico methods are particularly valuable for understanding the formation and disposition of its major metabolites, including M5.

The formation of lorcaserin metabolite M5 is a critical step in the drug's elimination, with over 92% of an administered dose being excreted in the urine, primarily as M5. nih.govdrugbank.com This metabolite is formed through N-carbamoyl glucuronidation, a Phase II metabolic reaction. nih.govresearchgate.net Detailed enzymatic studies have identified the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for this transformation.

Research has shown that while microsomes from various human tissues, including the liver, kidney, intestine, and lung, are capable of catalyzing this reaction, liver microsomes are the most efficient. nih.gov The glucuronidation is predominantly carried out by multiple UGT enzymes, a finding that has significant implications for predicting drug-drug interactions. nih.gov

Table 1: Human UGT Enzymes Involved in Lorcaserin M5 Formation

| Enzyme Isoform | Family | Catalytic Role | Relative Efficiency |

|---|---|---|---|

| UGT2B15 | UGT2B | Predominant | Highest |

| UGT2B7 | UGT2B | Predominant | High |

| UGT2B17 | UGT2B | Predominant | Moderate |

| UGT1A9 | UGT1A | Minor | Low |

| UGT1A6 | UGT1A | Minor | Lowest |

Source: Derived from data in scientific publications. nih.gov

Beyond predicting the formation of M5, in silico approaches are being developed to simulate the entire disposition of the metabolite. These computational tools, such as physiologically-based pharmacokinetic (PBPK) models, integrate data on metabolism, distribution, and excretion to predict the concentration-time profiles of both the parent drug and its metabolites in various tissues. researchgate.net

For M5, a PBPK model would incorporate:

Formation Rate: Kinetic data from the UGT enzymes (as detailed in Table 1).

Distribution: Physicochemical properties of M5, which as a glucuronide conjugate, is significantly more water-soluble than lorcaserin, restricting its distribution primarily to the bloodstream and eliminating tissues.

Elimination: Data on renal clearance, which is the primary route of excretion for M5. nih.gov

These models can be used to simulate various clinical scenarios, such as the impact of renal impairment on M5 accumulation or to predict metabolite exposure in special populations where clinical studies may be limited. researchgate.net General in silico metabolite prediction tools like BioTransformer and Meteor can also be used in early development to generate a list of potential metabolites for a new compound, guiding subsequent in vitro analysis. frontiersin.org

Potential for M5 as a Biomarker in Pharmacometabolomics

Pharmacometabolomics is the study of how an individual's metabolic profile influences their response to a drug. In this context, M5, as the main excretory product of lorcaserin, holds potential as a non-invasive biomarker. tandfonline.com Although M5 itself is pharmacologically inactive, its rate of formation and excretion directly reflects the metabolic clearance of the active drug, lorcaserin. fda.gov

The concentration of M5 in the urine could potentially serve as a biomarker for several applications:

Treatment Adherence: Measuring urinary M5 could provide a reliable, non-invasive method to monitor patient compliance with the prescribed lorcaserin regimen.

Metabolic Phenotyping: Variability in the expression and activity of UGT enzymes among individuals can lead to differences in the rate of M5 formation. Quantifying M5 could help phenotype patients as "fast" or "slow" metabolizers of lorcaserin, which may correlate with drug exposure and, potentially, clinical outcomes.

Drug-Drug Interaction Assessment: A significant change in the urinary M5/lorcaserin ratio after co-administration of another drug could indicate a clinically relevant interaction at the level of the UGT enzymes.

While studies have investigated biomarkers like cerebrospinal fluid (CSF) pro-opiomelanocortin (POMC) to predict lorcaserin's weight-loss efficacy, the direct use of M5 as a biomarker has not yet been fully explored. nih.gov Future research in the field of pharmacometabolomics could focus on correlating urinary M5 levels with clinical endpoints such as weight loss, glycemic control, or the emergence of adverse effects to validate its utility as a predictive biomarker. tandfonline.comnih.gov

Future Directions in Metabolite-Centric Research for Lorcaserin Analogues

The insights gained from studying the metabolism of lorcaserin, particularly the formation of M5, are invaluable for the design of future lorcaserin analogues or other drugs targeting the 5-HT2C receptor. A metabolite-centric approach to drug design aims to create new chemical entities with optimized metabolic profiles.

Key future directions include:

Designing for Predictable Metabolism: Knowledge that N-carbamoyl glucuronidation is the primary clearance pathway for lorcaserin allows medicinal chemists to design analogues where this pathway is either preserved or intentionally modified. For example, structural modifications could be made to alter the affinity for specific UGT isoforms, potentially leading to a metabolic pathway less susceptible to genetic polymorphism or drug interactions.

Avoiding Metabolic Liabilities: While M5 is an inactive metabolite, understanding its formation pathway helps in designing analogues that avoid metabolic pathways known to produce reactive or toxic metabolites.

Modulating Pharmacokinetics: By fine-tuning the metabolic stability of new analogues against glucuronidation, researchers could modulate the pharmacokinetic properties, such as half-life, to achieve a desired dosing regimen (e.g., once-daily vs. twice-daily).

The comprehensive characterization of the M5 metabolic pathway serves as a critical case study, providing a roadmap for the rational design of next-generation compounds with improved safety and efficacy profiles. nih.gov

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways and enzymatic processes involved in the formation of Lorcaserin metabolite M5?

- Methodological Answer : M5 (N-carbamoyl glucuronide lorcaserin) is formed via hepatic glucuronidation, a Phase II metabolism process involving UDP-glucuronosyltransferase (UGT) enzymes. Lorcaserin undergoes extensive hepatic metabolism through multiple enzymatic pathways, with UGT isoforms (e.g., UGT1A1, UGT2B7) catalyzing the conjugation of the parent compound to yield M5. Analytical confirmation requires liquid chromatography-mass spectrometry (LC-MS) to distinguish M5 from other metabolites (e.g., sulfamate metabolite M1). Renal excretion studies indicate M5 accounts for ~92% of urinary metabolites, necessitating metabolite profiling in both plasma and urine .

Q. What analytical methods are recommended for quantifying M5 in biological samples?

- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantifying M5 due to its sensitivity and specificity. Key validation parameters include:

- Sample preparation : Solid-phase extraction (SPE) to isolate M5 from plasma/urine.

- Chromatographic conditions : Reverse-phase C18 columns with gradient elution (e.g., acetonitrile/ammonium formate buffer).

- Calibration curves : Linear range of 1–500 ng/mL, with precision (CV <15%) and accuracy (85–115%).

- Matrix effects : Assess ion suppression/enhancement using post-column infusion .

Q. How does renal impairment affect the pharmacokinetics of M5?

- Methodological Answer : Severe renal impairment (CrCl <30 mL/min) increases M5 exposure by 5.1-fold and prolongs its terminal half-life by 22% compared to healthy subjects. Experimental designs should incorporate:

- Population stratification : Mild (CrCl 50–80 mL/min), moderate (30–50 mL/min), and severe (<30 mL/min) renal impairment cohorts.

- Sampling protocol : Serial blood/urine collection over 48–72 hours to capture prolonged elimination.

- Statistical analysis : Non-compartmental pharmacokinetic modeling to calculate AUC, Cmax, and t1/2 .

Advanced Research Questions

Q. How can researchers address discrepancies in reported pharmacokinetic parameters of M5 across different patient populations?

- Methodological Answer : Contradictions in M5 pharmacokinetics (e.g., variable half-life prolongation in renal impairment) may arise from differences in UGT enzyme activity or comorbidities. To resolve this:

- Controlled studies : Standardize inclusion criteria (e.g., exclude patients on UGT inhibitors like probenecid).

- Pharmacogenomic analysis : Genotype UGT polymorphisms (e.g., UGT1A1*28) to correlate with metabolic variability.

- In vitro assays : Use human hepatocyte models to assess M5 formation kinetics under simulated renal/hepatic dysfunction .

Q. What experimental designs are optimal for investigating the potential accumulation of M5 in long-term studies?

- Methodological Answer : Longitudinal studies should employ:

- Dosing regimens : Simulate chronic lorcaserin administration (e.g., 10 mg BID for 52 weeks) in preclinical models (rats, primates).

- Tissue distribution analysis : LC-MS/MS to quantify M5 in adipose tissue, liver, and cerebrospinal fluid (CSF).

- Safety endpoints : Monitor for off-target effects (e.g., 5-HT2B receptor activation) via echocardiography to rule out valvulopathy, a concern with serotonergic agents .

Q. What methodological considerations are critical when assessing M5's impact on metabolic parameters in comorbid populations (e.g., obesity with type 2 diabetes)?

- Methodological Answer : In comorbid cohorts, confounding factors like insulin resistance may alter M5 metabolism. Key steps include:

- Stratified randomization : Balance subgroups by HbA1c, BMI, and renal function.

- Pharmacodynamic endpoints : Measure fasting plasma glucose (FPG), insulin sensitivity (HOMA-IR), and inflammatory markers (e.g., CRP) at baseline and post-treatment.

- Covariate adjustment : Use multivariate regression to isolate M5’s effects from lifestyle interventions (e.g., caloric restriction) .

Data Contradictions and Mitigation Strategies

-

Issue : Discrepancies in M5's half-life prolongation between mild/moderate renal impairment ( reports 0–26% increase vs. suggesting linear accumulation).

- Mitigation : Standardize renal function assessment (e.g., CKD-EPI equation) and control for concomitant medications affecting UGT activity.

-

Issue : Limited data on M5’s CNS penetration despite lorcaserin’s distribution into CSF ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.